molecular formula C12H12ClNO2 B2655328 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one CAS No. 843628-76-2

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2655328
CAS No.: 843628-76-2
M. Wt: 237.68
InChI Key: CDGIOGDQFFMQLJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one is a key chemical building block in organic and medicinal chemistry research. Its primary research value lies in its role as a versatile synthon for the synthesis of more complex, biologically active molecules. This compound serves as a critical precursor in the development of novel 1-(1H-indol-3-yl) derivatives, which are a class of compounds being investigated for their potential pharmacological properties . Research indicates that derivatives stemming from this structural class demonstrate significant fungicidal activity against pathogenic Candida species, including Candida albicans and Candida glabrata, as well as Aspergillus niger . The reactive chloroacetyl group attached to the indole core allows for further structural elaboration, enabling researchers to create diverse compound libraries for biological screening. Studies exploring such indole derivatives have shown promise in identifying new therapeutics for topical use against fungal infections and in investigating potential synergism with existing antifungal agents to combat drug resistance . The compound's utility is firmly established in early-stage drug discovery for constructing molecular scaffolds with potential therapeutic applications.

Properties

IUPAC Name

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-12(11(15)6-13)9-5-8(16-2)3-4-10(9)14-7/h3-5,14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGIOGDQFFMQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-2-methylindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized indole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound serves as a significant building block for synthesizing more complex indole derivatives, which are valuable in drug development. Its unique structure allows for modifications that enhance biological activity, making it a candidate for new therapeutic agents targeting various diseases.

2. Anticancer Activity
Research indicates that 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one exhibits notable anticancer properties. It has been shown to inhibit specific enzymes related to cell proliferation, leading to reduced tumor growth. In vitro studies demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with dose-dependent reductions in cell viability.

Case Study:
A study evaluating the compound's effects on A549 and MDA-MB-231 cell lines reported IC₅₀ values indicating potent anticancer activity, suggesting its potential as a therapeutic agent in oncology .

3. Antimicrobial Properties
Indole derivatives, including this compound, have shown promise as antimicrobial agents. The mechanism often involves disrupting microbial cell function or inhibiting essential enzymes.

Case Study:
In a recent investigation of various indole derivatives, compounds similar to 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-y)ethanone displayed effective inhibition against fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.500 mg/mL .

The biological activity of this compound can be attributed to its interaction with specific molecular targets and pathways within cells. For instance:

  • Mechanism of Action: It may bind to enzymes or receptors involved in critical signaling pathways, modulating their activity and leading to various biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Industrial Applications

In addition to its medicinal significance, 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-y)ethanone finds applications in the industrial sector:

  • Dyes and Pigments Production: Indole derivatives are utilized in manufacturing specialty chemicals, including dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The mechanism of action of 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents (Indole Position) Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
Target Compound 5-OMe, 2-Me, 3-ClCOCH3 237.68 Chloroacetyl, methoxy, methyl Antifungal potential ; synthetic intermediate
1-(3,4-Dimethoxyphenyl)-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one 5-OMe, 2-Me, 3-COCH2(3,4-OMePh) 355.40 Phenyl, dimethoxy Anticancer research (low yield: 16%)
2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)ethan-1-one 5-OMe, 3-CF3CO 243.19 Trifluoroacetyl, methoxy Higher lipophilicity (vs. chloro)
2-Chloro-1-(1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one 5-ClCOCH3, 1-SO2Me, 2-Me (dihydroindole) 316.80 Sulfonyl, chloroacetyl Potential protease inhibition
1-(5-Bromo-1H-indol-3-yl)-2-chloroethanone 5-Br, 3-ClCOCH3 261.55 Bromo, chloroacetyl Higher molecular weight; hazardous handling

Key Observations :

  • Substituent Effects: The 5-methoxy group in the target compound enhances solubility compared to non-polar substituents (e.g., bromo in ).
  • Core Modifications : Dihydroindole derivatives (e.g., ) introduce conformational rigidity, which may influence binding to enzymatic targets.
Antifungal Activity

The target compound’s structural relatives, such as 2-chloro-1-(1H-indol-3-yl)ethan-1-one derivatives, demonstrate in vitro activity against Candida spp. and Aspergillus niger . The 5-methoxy and 2-methyl substituents in the target compound may enhance selectivity by reducing off-target interactions compared to simpler indole derivatives.

Anticancer Potential

The 3,4-dimethoxyphenyl-substituted analogue (compound 6-42, ) showed modest anticancer activity but low synthetic yield (16%), highlighting the trade-off between substituent complexity and practicality.

Biological Activity

2-Chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one is an indole derivative that has garnered attention due to its diverse biological activities. Indole derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

  • IUPAC Name: 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
  • Molecular Formula: C₁₂H₁₂ClNO₂
  • Molecular Weight: 237.68 g/mol
  • CAS Number: 843628-76-2

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxy-2-methylindole with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is usually performed in an organic solvent such as dichloromethane under controlled temperatures to optimize yield and purity .

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cell proliferation and survival pathways. For instance, studies have shown that the compound can inhibit certain kinases involved in cancer progression, thereby reducing tumor growth .

Case Study:
In a recent study, this compound was tested against various cancer cell lines (e.g., A549 and MDA-MB-231). The results demonstrated a dose-dependent reduction in cell viability with IC₅₀ values indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Indole derivatives are known to exhibit activity against a range of bacterial strains. In vitro studies revealed that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties as well. It has been shown to inhibit viral replication in cell cultures, particularly against influenza viruses. The proposed mechanism involves interference with viral entry or replication processes .

The biological effects of 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yI)ethanone are largely attributed to its ability to interact with various molecular targets. This includes:

Enzyme Inhibition:
The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes and cancer progression .

Receptor Modulation:
It may also modulate the activity of receptors that play roles in cell signaling pathways, potentially leading to altered cellular responses .

Comparison with Related Compounds

The biological activity of 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yI)ethanone can be compared to other indole derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityAntiviral Activity
5-MethoxyindoleModerateWeakNone
2-ChloroindoleHighModerateLow
2-Chloro-1-(5-Methoxy-2-Methylindolyl)Ethane High Significant Promising

Q & A

Basic: What established synthetic routes are available for 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one?

Methodological Answer:
The compound is typically synthesized via Friedel-Crafts acylation of 5-methoxy-2-methylindole with chloroacetyl chloride. Key steps include:

Indole Activation : The 3-position of the indole ring is activated for electrophilic substitution due to its electron-rich nature.

Acylation : Reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C yields the chloroethanone derivative.

Work-up : Neutralization with aqueous NaHCO₃, followed by extraction with dichloromethane and purification via silica gel chromatography .
Critical Note : Ensure anhydrous conditions to avoid hydrolysis of chloroacetyl chloride.

Advanced: How can low yields during the chlorination step be addressed?

Methodological Answer:
Low yields often arise from competitive side reactions (e.g., over-chlorination or decomposition). Optimization strategies include:

  • Temperature Control : Maintain strict低温 conditions (0–5°C) to minimize side reactions.
  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ or ZnCl₂) to improve regioselectivity .
  • In Situ Monitoring : Use TLC (hexane:ethyl acetate, 3:1) or HPLC to track reaction progress and terminate at optimal conversion.
    Data-Driven Approach : Compare GC-MS profiles of crude mixtures to identify byproducts and adjust stoichiometry .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:
Key techniques include:

Technique Key Peaks/Features
¹H NMR - Indole H-2 (δ 7.2–7.4, singlet)
- Methoxy group (δ 3.8–3.9, singlet)
- Methyl group (δ 2.5–2.6, singlet)
¹³C NMR - Carbonyl (δ 195–200 ppm)
- Quaternary indole carbons (δ 120–140 ppm)
IR - C=O stretch (1680–1700 cm⁻¹)
- C-Cl stretch (750–800 cm⁻¹)
Mass Spec Molecular ion peak at m/z 237 (C₁₂H₁₂ClNO₂⁺) with isotopic Cl pattern .

Advanced: How to resolve NMR data contradictions caused by tautomerism?

Methodological Answer:
Tautomerism in indole derivatives can obscure NMR assignments. Solutions include:

Variable Temperature NMR : Perform experiments at −40°C to slow tautomer interconversion and resolve split peaks.

2D Techniques : Use HSQC to correlate H-2 of indole with C-2, and NOESY to confirm spatial proximity of methoxy/methyl groups .

X-ray Diffraction : Confirm tautomeric form via single-crystal structure determination using SHELXL .

Basic: What crystallization strategies improve crystal quality for X-ray analysis?

Methodological Answer:

Solvent Screening : Test mixed solvents (e.g., DCM/hexane or ethanol/water) for slow evaporation.

Seeding : Introduce microcrystals to induce controlled growth.

Refinement : Use SHELXL for high-resolution refinement, especially if twinning is observed (twin law 0.5, −0.5, 0.5) .

Advanced: How to handle crystal twinning during X-ray structure determination?

Methodological Answer:

Data Collection : Acquire high-resolution data (≤1.0 Å) to improve twin detection.

Twin Refinement : In SHELXL, apply the TWIN and BASF commands. Example parameters:

   TWIN -1 0 0 0 -1 0 0 0 -1  
   BASF 0.25  

Validation : Check R-factor convergence and residual density maps to confirm model accuracy .

Basic: How to ensure purity (>98%) post-synthesis?

Methodological Answer:

Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).

Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C for 12 hours.

Analytical HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min; purity confirmed by single peak at tR 6.2 min .

Advanced: What computational approaches predict reactivity in downstream functionalization?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA to model electrophilic attack at indole positions.

Transition State Analysis : Identify energy barriers for chlorination or methoxy displacement using MOE’s QM/MM module .

Docking Studies : If bioactive, simulate binding to serotonin receptors (e.g., 5-HT2A) via AutoDock Vina .

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